1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17959114
InChI: InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3
SMILES:
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol

1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate

CAS No.:

Cat. No.: VC17959114

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate -

Specification

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
IUPAC Name 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3
Standard InChI Key CBIVSVOVPJAVRE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC3=CC=CC=C32

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central L-alanine backbone esterified to an indol-3-yl group at the carboxyl terminus and modified at the amine terminus by a 4-methylphenylsulfonamide moiety. The (S)-configuration at the α-carbon of the alanine residue is critical for its stereochemical interactions, as evidenced by its SMILES notation:
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC3=CC=CC=C32\text{CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC3=CC=CC=C32} .

This structure combines the electron-rich indole system, known for participating in π-π stacking and hydrogen bonding, with the sulfonamide group’s capacity for enzymatic inhibition. The planar indole ring and sulfonamide’s sulfonyl group create a bifunctional scaffold capable of interacting with diverse biological targets .

Physicochemical Properties

Thermal and Solubility Profiles

Key physical properties, derived from experimental data, include:

PropertyValue
Melting Point38–39°C
Boiling Point577.9 ± 60.0°C (at 760 mmHg)
Density1.3 ± 0.1 g/cm³
LogP (Partition Coefficient)3.71
Vapor Pressure0.0 ± 1.6 mmHg (25°C)
Refractive Index1.634

The compound’s limited aqueous solubility (<1 mg/mL) necessitates formulation strategies for in vivo applications. Common solubilization methods include dimethyl sulfoxide (DMSO) and saline-Tween 80 mixtures .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis involves multi-step organic reactions, typically beginning with L-alanine derivatization:

  • Sulfonylation: Reaction of L-alanine with 4-methylbenzenesulfonyl chloride under basic conditions to form N-tosyl-L-alanine.

  • Esterification: Coupling the sulfonylated intermediate with 3-hydroxyindole using carbodiimide-based activating agents .

Critical parameters include anhydrous conditions, temperature control (0–25°C), and chromatographic purification to achieve >95% purity. Yields are optimized by stoichiometric balancing and catalyst selection (e.g., 4-dimethylaminopyridine for esterification) .

Scalability Challenges

The indole moiety’s sensitivity to oxidative degradation necessitates inert atmospheres during large-scale production. Additionally, the stereochemical integrity of the (S)-alanine center must be preserved to maintain biological activity, requiring enantioselective synthetic protocols .

Industrial Applications

Organic Synthesis Intermediate

The compound serves as a precursor in heterocyclic chemistry:

  • Peptidomimetics: The N-tosyl group facilitates solid-phase peptide synthesis (SPPS) as a temporary protecting group.

  • Fluorescent Probes: Indole’s inherent fluorescence (λₑₓ ≈ 280 nm, λₑₘ ≈ 350 nm) enables its use in protease activity assays when conjugated to quencher molecules .

Material Science Relevance

Its thermal stability (decomposition >300°C) and rigid structure make it a candidate for liquid crystal precursors or polymer cross-linking agents. Research into sulfonamide-containing polymers for ion-exchange membranes is ongoing .

Emerging Research Directions

Drug Delivery Innovations

Encapsulation in liposomal or nanoparticle carriers is being explored to enhance solubility and target specificity. Preliminary studies using PEGylated liposomes report a 3-fold increase in plasma half-life in rodent models .

Catalytic Applications

Recent work investigates its role as a ligand in asymmetric catalysis. The indole nitrogen’s lone pair may coordinate transition metals, enabling enantioselective C–C bond formations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator